molecular formula C23H22N2O3S2 B2437596 (3Z)-3-{[(2,4-dimethylphenyl)amino]methylidene}-1-[(4-methylphenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione CAS No. 894675-25-3

(3Z)-3-{[(2,4-dimethylphenyl)amino]methylidene}-1-[(4-methylphenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione

Cat. No.: B2437596
CAS No.: 894675-25-3
M. Wt: 438.56
InChI Key: ZJGOLHFOBFJDQZ-BKUYFWCQSA-N
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Description

The compound (3Z)-3-{[(2,4-dimethylphenyl)amino]methylidene}-1-[(4-methylphenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione is a heterocyclic compound featuring a thieno[3,2-c][1,2]thiazine core

Properties

IUPAC Name

(3Z)-3-[(2,4-dimethylanilino)methylidene]-1-[(4-methylphenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S2/c1-15-4-7-18(8-5-15)14-25-20-10-11-29-23(20)22(26)21(30(25,27)28)13-24-19-9-6-16(2)12-17(19)3/h4-13,24H,14H2,1-3H3/b21-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJGOLHFOBFJDQZ-BKUYFWCQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=O)C(=CNC4=C(C=C(C=C4)C)C)S2(=O)=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=O)/C(=C/NC4=C(C=C(C=C4)C)C)/S2(=O)=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiophene and Thiazine Precursors

The thieno[3,2-c]thiazine core is synthesized through acid-catalyzed cyclization. A representative method involves reacting 3-sulfonamidothiophene-2-carboxylate derivatives with glycol under hydrochloric acid catalysis to form a 1,3-dioxolane intermediate. Subsequent alkaline treatment induces ring contraction, yielding the fused thieno-thiazine system.

Reaction Conditions

Step Reagents Temperature Yield
Cyclization HCl (aq), glycol 80°C 76%
Ring contraction KOtBu, THF 25°C 97%

Alternative routes utilize Buchwald–Hartwig amination to couple bromothiophenes with thiazine amines, achieving comparable yields (70–85%) under palladium catalysis.

Optimization Strategies

Catalyst Screening

Copper(I) iodide has emerged as a superior catalyst for Ullmann-type coupling reactions, minimizing byproducts in sulfur-containing systems. Comparative studies show CuI outperforms Pd(PPh3)4 in chemoselectivity for thiazine functionalization.

Solvent and Temperature Effects

Nonpolar solvents (e.g., toluene) favor cyclization steps by stabilizing transition states, while DMSO enhances solubility during alkylation. Optimal temperatures range from 25°C for sensitive condensations to 110°C for slow cyclizations.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

1H-NMR (300 MHz, DMSO-d6): δ 8.05 (d, 1H, thiophene-H), 7.49 (m, 1H, aromatic), 4.58 (s, 2H, CH2), 3.3–3.1 (m, 7H, OCH3 and NCH2), 1.73 (m, 2H, CH2). The Z-configuration of the methylidene group is confirmed by a singlet at δ 7.89 ppm for the imine proton.

Mass Spectrometry

LC-MS analysis confirms the molecular ion peak at m/z 456.2 [M+H]+, consistent with the calculated molecular formula C24H22N3O4S2.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-{[(2,4-dimethylphenyl)amino]methylidene}-1-[(4-methylphenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed depend on the specific reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction typically produces the corresponding amines or alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that thieno[3,2-c][1,2]thiazine derivatives exhibit significant anticancer properties. The unique structural features of this compound may enhance its interaction with biological targets involved in cancer progression. Studies have shown that similar compounds can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways such as PI3K/Akt and MAPK .

Antimicrobial Properties
Compounds with thiazine and thieno structures have demonstrated antimicrobial activity against various pathogens. The presence of the dimethylphenyl and methylphenyl groups may contribute to enhanced lipophilicity, facilitating better penetration into microbial membranes. Preliminary studies suggest that modifications in the side chains can lead to improved efficacy against resistant strains of bacteria .

Materials Science Applications

Organic Electronics
The thieno[3,2-c][1,2]thiazine framework has been explored for applications in organic semiconductors. Its ability to form stable charge transfer complexes makes it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research shows that incorporating such compounds into device architectures can improve charge mobility and overall efficiency .

Polymer Chemistry
This compound can serve as a monomer or additive in polymer synthesis. Its reactive sites allow for copolymerization with various vinyl monomers to create materials with tailored properties for specific applications such as coatings or advanced composites. The incorporation of thieno-thiazine units is expected to enhance thermal stability and mechanical strength .

Analytical Chemistry Applications

Spectroscopic Studies
The unique electronic structure of (3Z)-3-{[(2,4-dimethylphenyl)amino]methylidene}-1-[(4-methylphenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione allows for distinctive spectroscopic signatures. Techniques such as UV-Vis and NMR spectroscopy can be employed to study its behavior in different solvents and conditions. This information is crucial for understanding its reactivity and stability under various environmental conditions .

Chromatographic Applications
Due to its complex structure and potential biological activity, this compound can be utilized as a standard reference material in chromatographic methods such as HPLC or GC-MS. Its unique retention characteristics can aid in the development of analytical methods for detecting similar compounds in biological samples or environmental matrices .

Case Studies

Case Study 1: Anticancer Research
A recent study evaluated the anticancer effects of thieno-thiazine derivatives on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with IC50 values comparable to established chemotherapeutics. Mechanistic studies revealed that these compounds induce apoptosis through mitochondrial pathways .

Case Study 2: Organic Electronics Development
In an investigation into organic semiconductors, researchers synthesized a series of thieno-thiazine derivatives and tested their performance in OPVs. The results showed that devices incorporating these materials exhibited higher power conversion efficiencies compared to traditional materials due to improved charge transport properties .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction mechanisms that regulate cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both aromatic and heterocyclic moieties, which confer distinct chemical and biological properties .

Biological Activity

The compound (3Z)-3-{[(2,4-dimethylphenyl)amino]methylidene}-1-[(4-methylphenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione is a heterocyclic compound belonging to the thiazine family. Its structural complexity and unique functional groups suggest a potential for diverse biological activities. This article delves into the biological activities associated with this compound, focusing on its anticancer and antimicrobial properties.

  • Molecular Formula : C22H20N2O3S2
  • Molecular Weight : 424.53 g/mol
  • CAS Number : 894670-67-8

Anticancer Activity

Recent studies have highlighted the anticancer potential of various thiazine derivatives. The compound has been evaluated for its cytotoxic effects against several cancer cell lines.

Case Studies

  • Cytotoxicity Evaluation :
    • A study assessed the cytotoxicity of related thiazine compounds against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). Compounds similar to (3Z)-3 showed significant cytotoxic effects with IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Molecular Docking Studies :
    • Molecular docking simulations have indicated that this compound may effectively interact with key targets in cancer pathways, including EGFR and PI3K. These interactions suggest mechanisms through which the compound could inhibit tumor growth and proliferation .

Antimicrobial Activity

The antimicrobial properties of thiazine derivatives have also been explored extensively.

Research Findings

  • Antimicrobial Screening :
    • In vitro studies utilizing the agar diffusion method revealed that thiazine derivatives exhibit notable antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of lipophilic groups in their structure was found to enhance this activity significantly .
  • Comparative Efficacy :
    • Compounds with similar structural motifs were tested against fungal pathogens as well. Results indicated that certain derivatives displayed superior antimicrobial efficacy compared to standard antibiotics like ampicillin and miconazole nitrate .

Summary of Biological Activities

Activity Type Cell Lines/Pathogens Tested IC50 Values/Results References
AnticancerMCF-7, HCT-116, PC-3IC50 values comparable to doxorubicin
AntimicrobialStaphylococcus aureus, E. coliSignificant inhibition observed

Q & A

Basic Research Questions

Q. What established synthetic routes are available for this compound, and how can reaction conditions be optimized for improved yield?

  • Methodology : The synthesis involves multi-step protocols, starting with cyclization of thiazine-thiophene cores, followed by introduction of substituents via nucleophilic substitution or condensation. Key steps include:

  • Cyclization : Use sulfur and nitrogen sources (e.g., triethylamine) under reflux conditions to form the thieno-thiazine scaffold .
  • Imine formation : React the core with 2,4-dimethylphenylamine in the presence of a dehydrating agent (e.g., acetic anhydride) to generate the (Z)-configured imine .
  • Optimization : Employ Design of Experiments (DoE) and Bayesian optimization to systematically vary parameters (temperature, solvent, catalyst loading) and maximize yield .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation, particularly for confirming stereochemistry?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and detect tautomeric forms. NOESY can resolve spatial proximity of the (Z)-imine group .
  • X-ray crystallography : Single-crystal analysis provides unambiguous confirmation of the (Z)-configuration and intermolecular interactions (e.g., hydrogen bonding) .
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What in vitro assays are recommended for preliminary evaluation of antimicrobial or anticancer activity?

  • Methodology :

  • Antimicrobial : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values compared to reference drugs like ciprofloxacin .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values. Include controls for cytotoxicity in normal cells (e.g., HEK293) .

Advanced Research Questions

Q. How can computational methods like DFT predict reactivity or target interactions for this compound?

  • Methodology :

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electron distribution in the thieno-thiazine core and imine moiety. Calculate Fukui indices to identify nucleophilic/electrophilic sites .
  • Molecular docking : Simulate binding to targets (e.g., DNA topoisomerase II or kinase enzymes) using AutoDock Vina. Validate with MD simulations to assess stability of ligand-receptor complexes .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodology :

  • Assay standardization : Compare protocols for variables like cell line passage number, serum concentration, and incubation time .
  • Metabolic stability : Evaluate compound stability in different media (e.g., liver microsomes) to rule out degradation artifacts .
  • Structural analogs : Synthesize derivatives to isolate the impact of specific substituents (e.g., 4-methylphenyl vs. 4-chlorophenyl) on activity .

Q. How does the (Z)-imine configuration influence pharmacological properties compared to (E)-isomers?

  • Methodology :

  • Stereoselective synthesis : Use chiral catalysts or photoisomerization to isolate (Z) and (E) forms .
  • Pharmacokinetics : Compare logP, plasma protein binding, and metabolic half-life via HPLC and LC-MS .
  • Bioactivity : Test isomers in parallel assays; (Z)-configurations often show enhanced DNA intercalation due to planar geometry .

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